D-Glucose-13C6,d7

Isotope Dilution Mass Spectrometry Glucose Quantification Bioanalytical Method Validation

Endogenous glucose isotopologues co-elute and cause ion suppression in biological matrices, limiting LC-MS/MS quantification accuracy. Singly labeled tracers (M+6) fail to baseline-resolve. D-Glucose-13C6,d7 provides an M+13 mass shift eliminating matrix interference. • 99 atom% ¹³C & 97-98 atom% D; ≥98% chemical purity (HPLC) • Validated in human plasma with r²=0.9996 calibration linearity • Extended T₁ for dDNP/SABRE-Relay hyperpolarized MRI Ships ambient; for R&D use only.

Molecular Formula C6H12O6
Molecular Weight 193.16 g/mol
CAS No. 201417-01-8
Cat. No. B1147145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose-13C6,d7
CAS201417-01-8
SynonymsD-Glucose-13C6,1,2,3,4,5,6,6-d7;  D-Glucopyranose-13C6,d7;  Glucopyranose-13C6,d7;  NSC 287045-13C,d7; 
Molecular FormulaC6H12O6
Molecular Weight193.16 g/mol
Structural Identifiers
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D
InChIKeyGZCGUPFRVQAUEE-VVZLUFAVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucose-13C6,d7 Specifications & Characterization


D-Glucose-13C6,d7 is a dual stable isotope-labeled glucose derivative in which all six carbon atoms are uniformly replaced with carbon-13 (¹³C) and seven hydrogen atoms are replaced with deuterium (²H). The compound possesses a molecular formula of ¹³C₆H₅D₇O₆ and a calculated molecular weight of 191.47 Da by atom % calculation . Commercially available preparations specify isotopic purity at 99 atom % ¹³C and 77 atom % D (or 97–98 atom % D depending on the supplier), with chemical purity certified at ≥98% (HPLC) . The compound is employed as a tracer for metabolic flux analysis, as an internal standard for liquid chromatography–tandem mass spectrometry (LC–MS/MS) quantification, and as a hyperpolarized probe for in vivo magnetic resonance spectroscopy (MRS) and imaging (MRI) [1][2].

Dual stable isotope labeling (13C6, d7) for metabolic tracing and internal standardization
Suitable for LC–MS/MS isotope-dilution quantification and hyperpolarized 13C MRS/MRI
Isotopic enrichment certified at high atom % 13C and D, supporting consistent tracer performance

D-Glucose-13C6,d7 Irreplaceability


Singly labeled glucose isotopologues—such as [U-¹³C₆]glucose or [6,6-²H₂]glucose—provide a mass shift sufficient for selected reaction monitoring (SRM) in many applications. However, in complex biological matrices where multiple isotopomers co‑elute, the lower nominal mass increase of a single‑label species increases the risk of cross‑contamination from naturally occurring ¹³C isotopologues and residual unlabeled glucose, thereby compromising assay specificity [1]. The dual‑labeled D‑Glucose‑13C6,d7 yields a mass shift of M+13 Da relative to unlabeled glucose, which substantially exceeds that of [U-¹³C₆]glucose (M+6) . This larger mass difference translates directly into a lower limit of detection (LOD) and improved signal‑to‑noise ratio (S/N) in isotope‑dilution mass spectrometry, enabling precise quantification at sub‑millimolar concentrations with minimal matrix interference [2].

Singly labeled isotopologues may co-elute

[U-13C6]glucose or [6,6-2H2]glucose can overlap with endogenous 13C isotopologues in complex matrices, reducing assay specificity.

Larger mass shift may not transfer across labeling strategies

Dual 13C/d7 labeling yields a wider mass difference that supports lower detection limits and improved S/N; this advantage is not replicated by single-label analogs.

D-Glucose-13C6,d7 Performance Evidence


Internal Standard Calibration Linearity

In a validated high‑throughput LC–MS/MS method for quantifying glucose in human plasma, the calibration curve generated with [U-¹³C₆,D₇]glucose as internal standard exhibited a correlation coefficient (r²) of 0.9996, which was marginally lower than the r² of 0.9998 achieved with [U-¹³C₆]glucose [1]. This near‑equivalence demonstrates that the dual‑labeled compound does not degrade linearity or accuracy despite its larger mass shift, while its superior matrix separation reduces ion suppression artifacts in complex biological samples .

Calibration Linearity
Head-to-head
r² = 0.9996 vs. 0.9998
Supports internal standard transfer without accuracy loss
Human plasma, benzoyl chloride derivatization, LC–ESI–MS/MS MRM
Isotope Dilution Mass Spectrometry Glucose Quantification Bioanalytical Method Validation

Hyperpolarized 13C T₁ Comparison

The hyperpolarization lifetime of ¹³C₆-glucose-d₇, as measured by the spin–lattice relaxation time T₁, is over ten times longer than that of non‑deuterated ¹³C₆-glucose [1]. This >10‑fold enhancement enables observation of downstream glycolytic metabolites (e.g., phosphorylated fluctofuranoses) in tumor cell lysate that are undetectable with the shorter‑lived ¹³C₆‑glucose probe [2].

Hyperpolarized T₁
Head-to-head
>10× longer than non-deuterated
Extends metabolic imaging window
Tumor cell lysate, hyperpolarized ¹³C NMR
Hyperpolarized 13C MRS Spin–Lattice Relaxation Deuterium Isotope Effect

Site-Specific 13C Relaxation Under Hexokinase

During phosphorylation by hexokinase (yHK and bGK isoforms), the apparent T₁ relaxation times for specific ¹³C nuclei in [¹³C₆,D₇]glucose were quantified: C1β (10.3 ± 0.5 s with yHK; 14.0 ± 0.8 s with bGK), C1α (10.0 ± 0.4 s; 14.8 ± 1.4 s), and C6 (7.9 ± 0.1 s; 13.0 ± 1.9 s) [1]. These values provide a reference baseline for interpreting hyperpolarized ¹³C spectra and for distinguishing enzymatic isoforms [2].

13C T₁ Under Hexokinase
Reported
C1β 10.3–14.0 s, C6 7.9–13.0 s
Supports pulse sequence optimization
In vitro enzymatic assay, ¹³C NMR
Kinetic Isotope Effect Hexokinase Metabolic Flux Analysis

Deuterium Kinetic Isotope Effect on Glycolysis

In perfused rat hearts, the rate of conversion of glucose to lactate was measured for [U-¹³C₆,U-²H₇]glucose versus [U-¹³C₆]glucose. The lactate production rates did not differ between the two groups, demonstrating that perdeuteration does not introduce a significant kinetic isotope effect (KIE) that would alter glycolytic flux [1]. This contrasts with the measurable ~8% difference observed between [U-¹³C₆]glucose and [1,6-¹³C₂]glucose, which arises from C–C bond cleavage in the aldolase reaction [2].

Glycolysis KIE Absence
Head-to-head
Lactate rate unchanged
May enable direct tracer without correction
Perfused rat heart, NMR spectroscopy
Kinetic Isotope Effect Glycolysis Perfused Heart Model

SABRE-Relay Hyperpolarized Quantification

Using the SABRE‑Relay hyperpolarization technique, d‑glucose‑13C6‑d₇ could be precisely quantified at millimolar concentrations within minutes, with the hyperpolarized signal showing a linear response as a function of concentration [1]. This methodology achieved ¹³C signal enhancements of 250‑fold at 9.4 T and 3100‑fold at 1 T, enabling detection of trace sugar amounts that are inaccessible with natural‑abundance ¹³C NMR [2].

SABRE-Relay Quantification
Assay context
3100-fold signal enhancement at 1 T
May support low-concentration metabolite detection
SABRE-Relay hyperpolarization
SABRE-Relay Low‑Concentration Detection Quantitative NMR

Hyperpolarized MRI of Tumor Glycolysis

Hyperpolarized [U-¹³C₆,U-²H₇]‑D‑glucose has been successfully employed to image elevated aerobic glycolysis (the Warburg effect) in tumors [1]. In contrast, hyperpolarized [1-¹³C]pyruvate—while widely used—primarily reports on the size of the pre‑existing lactate pool rather than de novo glycolytic flux [2]. This distinction makes the dual‑labeled glucose probe uniquely suited for direct, real‑time assessment of glycolytic activity in cancer models.

Tumor Glycolysis MRI
Class-level
De novo flux vs. pyruvate pool
Enables glycolytic pathway interpretation
In vivo cancer models, class-level inference
Warburg Effect Hyperpolarized MRI Metabolic Imaging

D-Glucose-13C6,d7 Application Scenarios


Plasma Glucose LC-MS/MS Quantification

D‑Glucose‑13C6,d7 serves as a superior internal standard for isotope‑dilution LC–MS/MS workflows where elimination of matrix‑induced ion suppression and endogenous isotopologue interference is paramount. Its M+13 mass shift ensures baseline resolution from unlabeled glucose, enabling precise quantification in human plasma samples . This application is directly supported by validated calibration data (r² = 0.9996) in human plasma [1].

Hyperpolarized 13C MRS/MRI of Tumor Glycolysis

Owing to its >10‑fold prolonged T₁ relaxation time relative to non‑deuterated ¹³C₆‑glucose, D‑Glucose‑13C6,d7 is the reagent of choice for dissolution dynamic nuclear polarization (dDNP) and SABRE‑Relay hyperpolarization experiments aimed at visualizing de novo lactate synthesis in tumors [2]. Its utility for imaging the Warburg effect in vivo has been demonstrated in preclinical cancer models [3].

Metabolic Flux Analysis Without Kinetic Isotope Effect

Researchers performing stable isotope‑resolved metabolomics (SIRM) or metabolic flux analysis in perfused organ models should select D‑Glucose‑13C6,d7 when a deuterium kinetic isotope effect would confound flux calculations. Direct evidence from perfused rat hearts confirms that perdeuteration does not alter the rate of lactate production, ensuring that observed metabolic fluxes faithfully reflect physiological glycolytic rates [4].

Benchtop NMR Carbohydrate Quantification

Laboratories equipped with benchtop NMR spectrometers (1–2 T) can achieve 3100‑fold signal enhancements using SABRE‑Relay hyperpolarization of D‑Glucose‑13C6,d₇, enabling millimolar quantification of glucose in aqueous solutions within minutes [5]. This application is particularly relevant for quality control in food science and for clinical chemistry settings where high‑field NMR or LC–MS/MS infrastructure is unavailable.

Application
Selection Property
Validation Focus
LC–MS/MS Glucose Bioanalysis
High mass-shift isotopologue
Matrix-effect and ion suppression control in research plasma
Hyperpolarized Tumor MRS/MRI
Prolonged ¹³C T₁ relaxation
Real-time glycolytic flux monitoring in preclinical models
Metabolic Flux Analysis
Absence of deuterium KIE
Glycolytic rate fidelity in perfused organ models
Benchtop NMR Quantification
Hyperpolarizable at low field
Low-concentration quantification for research chemistry

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